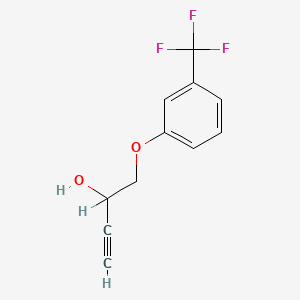

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

Description

Contextual Significance of Trifluoromethylated Compounds in Chemical Science

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and materials science. wikipedia.orgwikipedia.org The -CF3 group is characterized by its high electronegativity, which is often described as intermediate between that of fluorine and chlorine. wikipedia.org This property significantly influences the electronic nature of the parent molecule, often rendering trifluoromethyl-substituted compounds as strong acids. wikipedia.org

In the realm of drug design, the trifluoromethyl group serves as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.orgmdpi.com This substitution can modulate the steric and electronic properties of a lead compound. wikipedia.org Furthermore, the C-F bond is one of the strongest in organic chemistry, imparting high metabolic stability to the trifluoromethyl group. mdpi.com This stability is a desirable trait in pharmaceutical development as it can protect a reactive methyl group from metabolic oxidation. wikipedia.org The presence of a -CF3 group can also enhance a molecule's lipophilicity, which may improve its ability to permeate biological membranes. mdpi.comnih.gov A vast number of pharmaceuticals and agrochemicals incorporate the trifluoromethyl group, highlighting its importance in applied chemical science. wikipedia.orgtaylorandfrancis.com

Role of Alkynols as Versatile Synthetic Intermediates and Scaffolds

Alkynols, which are compounds containing both an alkyne and a hydroxyl group, are highly versatile building blocks in organic synthesis. The dual functionality of alkynols allows for a wide range of chemical transformations. The alkyne moiety can participate in various reactions, including transition-metal-catalyzed cross-coupling and cyclization reactions. mdpi.comnih.gov Gold-catalyzed reactions, in particular, have proven effective in activating alkynes for the synthesis of complex molecular architectures under mild conditions. mdpi.comnih.gov

The hydroxyl group in alkynols can be preserved for subsequent transformations or can participate directly in reactions. mdpi.com For instance, alkynol-based systems are utilized in the synthesis of heterocyclic compounds like furans and pyrans through heterocyclization processes. mdpi.com The strategic use of alkynols enables the rapid assembly of diverse and complex molecular scaffolds, making them valuable intermediates in the synthesis of natural products and other biologically active molecules. mdpi.comnih.gov The parent compound, 3-butyn-2-ol (B105428), is a known precursor in various synthetic routes. chemicalbook.comnih.govchemspider.com

Overview of Research Trajectories for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

Research involving 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol primarily revolves around its use as a chemical intermediate in the synthesis of more complex molecules. Its structural components make it a useful building block for creating compounds that combine the properties of trifluoromethylated aromatics and functionalized side chains. The synthesis of this compound itself is a key area of investigation, often involving the reaction of 3-(trifluoromethyl)phenol (B45071) with a derivative of 3-butyn-2-ol.

The primary application of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol appears to be in the field of synthetic methodology and as a precursor for creating libraries of compounds for biological screening. The presence of the reactive alkyne and hydroxyl groups allows for further chemical modifications, enabling the generation of a diverse set of derivatives. While specific, large-scale research programs dedicated solely to this compound are not extensively documented in publicly available literature, its components are subjects of intense research. For example, the development of new synthetic methods for introducing trifluoromethyl groups and for the transformation of alkynes remains an active area of academic inquiry. wikipedia.orgnih.gov

Below is a table summarizing the key properties of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol.

| Property | Value |

| Molecular Formula | C11H9F3O2 uni.lusigmaaldrich.com |

| Molecular Weight | 230.19 g/mol sigmaaldrich.com |

| CAS Number | 88462-65-1 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | OPWHACCQYXGLRX-UHFFFAOYSA-N uni.lusigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWHACCQYXGLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457631 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-65-1 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Trifluoromethylphenoxy 3 Butyn 2 Ol

Chemoenzymatic and Biocatalytic Approaches to Enantiopure 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods. These techniques utilize the inherent stereoselectivity of enzymes to produce specific stereoisomers of chiral alcohols, which are crucial building blocks in organic synthesis. jiangnan.edu.cnnih.gov

Enzymatic Reduction of 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-one

A primary biocatalytic strategy for producing enantiopure 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is the asymmetric reduction of its corresponding prochiral ketone, 1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-one. This transformation leverages ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to deliver a hydride to the carbonyl group with high stereospecificity. nih.govmdpi.com The enzyme recognizes the two faces of the ketone differently, leading to the preferential formation of either the (R) or (S) alcohol.

The enzymatic approach offers significant advantages, including mild reaction conditions and high enantiomeric excess (ee), often exceeding what is achievable through traditional chemical reductants. nih.gov For instance, the enzymatic reduction of α,β-alkynyl ketones like 4-phenyl-3-butyn-2-one (B156156) has been shown to produce the corresponding (S)-alcohol in excellent yield while keeping the sensitive alkynyl group intact. researchgate.net This demonstrates the chemoselectivity of enzymatic systems, which can reduce a ketone without affecting other reactive functional groups like a triple bond.

Role of Alcohol Dehydrogenases (e.g., LBADH) in Stereoselective Synthesis

Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, requiring a nicotinamide (B372718) cofactor such as NAD(P)H. mdpi.comnih.gov The stereochemical outcome of the reduction is dictated by Prelog's rule, which predicts that the hydride from the cofactor is delivered to the Re-face of the carbonyl substrate, typically yielding an (S)-alcohol. mdpi.com

However, a number of ADHs exhibit anti-Prelog stereopreference, delivering the hydride to the Si-face to produce the (R)-alcohol. nih.gov This complementary selectivity is highly valuable as it allows for the synthesis of both enantiomers of a chiral alcohol using different enzymes. jiangnan.edu.cnnih.gov

An example of a robust anti-Prelog enzyme is the alcohol dehydrogenase from Lactobacillus brevis (LbADH). jiangnan.edu.cnnih.gov This NADP⁺-dependent enzyme has a broad substrate scope that includes various alkyl and aryl ketones. nih.gov The ability to select between Prelog and anti-Prelog enzymes, or to engineer the stereopreference of a single enzyme, provides a powerful toolkit for accessing either the (R) or (S) enantiomer of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol with high purity. nih.govrsc.org The choice of ADH is therefore a critical parameter in designing a synthesis for a specific, desired enantiomer.

Optimization of Biocatalytic Conditions for Yield and Enantiomeric Excess

To maximize the efficiency of the biocatalytic reduction, several reaction parameters must be optimized. These include the choice of biocatalyst, pH, temperature, cofactor regeneration system, and the use of additives or co-solvents to improve substrate solubility and enzyme stability. nih.gov Whole-cell biocatalysis is often preferred as it provides a convenient source of the enzyme and an intrinsic cofactor regeneration system, eliminating the need for expensive, externally added cofactors. nih.gov

Key optimization parameters include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. For the amination of (−)-menthone using a transaminase, for example, the optimal conditions were found to be a pH of 6.0 and a temperature of 30°C. nih.gov

Substrate and Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit or deactivate the enzyme.

Co-solvents and Additives: The low aqueous solubility of hydrophobic substrates like 1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-one can limit reaction rates. The addition of surfactants like Tween-20 or the use of natural deep eutectic solvents (NADES) can enhance substrate availability and improve yields. nih.gov For instance, adding 0.6% Tween-20 increased the effective substrate concentration four-fold in the reduction of 3'-(trifluoromethyl)acetophenone. nih.gov

Cofactor Regeneration: In systems using isolated enzymes, an efficient NADPH or NADH regeneration system is crucial. This is often achieved using a sacrificial substrate like isopropanol (B130326), which is oxidized by the same ADH to regenerate the cofactor. nih.gov

The following table summarizes key parameters that are typically optimized in a biocatalytic reduction process.

| Parameter | Objective | Example/Typical Range | Reference |

| Biocatalyst | High activity and stereoselectivity | Whole cells (e.g., recombinant E. coli) or purified ADH | nih.gov |

| pH | Maintain optimal enzyme activity/stability | 6.0 - 8.0 | nih.gov |

| Temperature | Balance reaction rate and enzyme stability | 30 - 40°C | nih.gov |

| Co-solvent | Improve substrate solubility | 10% DMSO, Tween-20, Natural Deep Eutectic Solvents (NADES) | nih.govnih.gov |

| Cofactor | Mediate hydride transfer | NAD(P)H (often regenerated in situ) | mdpi.comnih.gov |

| Substrate Conc. | Maximize productivity without inhibition | 10 mM - 200 mM | nih.govnih.gov |

Conventional Chemical Synthesis Strategies for Aryloxyalkynols

Traditional organic chemistry provides reliable, albeit often less stereoselective, methods for constructing aryloxyalkynols like 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. These syntheses typically build the molecule step-wise, forming the key ether and alcohol functionalities through established reactions.

Formation of the Butyn-2-OL Moiety via Alkynylation Reactions

The core structure of a propargyl alcohol is commonly synthesized via an alkynylation reaction. wikipedia.org This involves the addition of a metal acetylide to a carbonyl compound. wikipedia.orgnih.gov For the synthesis of the butyn-2-ol moiety, this would typically involve the reaction of an appropriate aldehyde with an acetylene (B1199291) nucleophile.

A general pathway involves:

Deprotonation of a terminal alkyne: A strong base, such as n-butyllithium or a Grignard reagent, is used to deprotonate a terminal alkyne (like acetylene itself), forming a highly nucleophilic metal acetylide. wikipedia.org

Nucleophilic Addition: This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde. For the target molecule, the aldehyde would be 2-(3-(trifluoromethyl)phenoxy)acetaldehyde.

Workup: An acidic workup protonates the resulting alkoxide to yield the final propargyl alcohol. wikipedia.org

The reaction provides a direct and convergent method for creating the C-C bond and the secondary alcohol simultaneously. nih.gov While the reaction itself is not inherently asymmetric when using achiral reagents, chiral ligands and catalysts can be employed to achieve enantioselective alkynylation. nih.gov

Etherification Routes for Installation of the Trifluoromethylphenoxy Group

The ether linkage between the phenyl ring and the butynol (B8639501) chain is typically formed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This method offers a versatile way to create aryloxy ethers.

Two retrosynthetic approaches are plausible:

Phenoxide as the Nucleophile: 3-(Trifluoromethyl)phenol (B45071) is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide. This potent nucleophile can then displace a leaving group (e.g., chloride, bromide, tosylate) from an electrophilic four-carbon chain, such as 1-chloro-3-butyn-2-ol.

Alcohol as the Nucleophile: Alternatively, the alcohol of a pre-formed butynol derivative could act as the nucleophile. However, forming an aryl ether via nucleophilic aromatic substitution on an unactivated aryl halide is difficult. A more common approach is a metal-catalyzed coupling reaction. For example, a Sonogashira coupling could be used to connect an aryl halide like 1-bromo-3-(trifluoromethyl)benzene with a suitable alkyne such as but-3-yn-2-ol, although this builds the aryl-alkyne bond rather than the ether linkage directly. A more direct etherification would involve a copper- or palladium-catalyzed coupling of 3-(trifluoromethyl)phenol with a vinyl or alkyl halide.

A more practical route often involves starting with a simpler building block. For example, 3-(trifluoromethyl)phenol can be reacted with epichlorohydrin (B41342) to form an epoxide, which is then opened by a lithium acetylide to generate the target structure in a highly convergent manner.

Multistep Synthetic Sequences for Structural Elaboration

While a detailed, publicly available multistep synthesis specifically for 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is not extensively documented in the literature, a logical and efficient synthetic route can be devised based on established chemical principles. The most probable pathway involves a Williamson ether synthesis. This classic and versatile method entails the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester to form an ether. masterorganicchemistry.com

In a potential synthetic sequence, 3-(trifluoromethyl)phenol would first be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium phenoxide. This phenoxide, a potent nucleophile, would then react with a derivative of 3-butyn-2-ol (B105428) where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide. For instance, reaction with 4-chloro-2-butyn-1-ol (B75936) would yield the target molecule. The reaction's success hinges on the S_N2 mechanism, favoring primary halides for optimal results. masterorganicchemistry.com

An alternative approach could involve the ring-opening of a suitable epoxide. For example, the reaction of 3-(trifluoromethyl)phenoxide with an appropriate epoxy-butyne derivative could also furnish 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Precursor Synthesis and Utility as a Building Block in Complex Molecule Construction

The utility of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol as a building block is intrinsically linked to the chemical properties endowed by its trifluoromethylphenoxy and propargyl alcohol moieties. The trifluoromethyl group is a well-known feature in many pharmaceutical compounds, often enhancing metabolic stability and bioavailability. The propargyl alcohol functionality provides a reactive handle for a variety of chemical transformations, including click chemistry, oxidation, and addition reactions, making it a versatile synthon for the construction of more complex molecular architectures.

The successful synthesis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is predicated on the availability of its key precursors: 3-(trifluoromethyl)phenol and a suitable butyn-2-ol derivative.

3-(Trifluoromethyl)phenol: This crucial intermediate can be prepared through several synthetic routes. One common method involves the diazotization of 3-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt. An alternative patented method describes the preparation from 3-trifluoromethylchlorobenzene by reaction with sodium benzylate followed by hydrogenolysis of the resulting benzyl (B1604629) ether. google.com

Interactive Table: Properties of 3-(Trifluoromethyl)phenol

| Property | Value |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 178-179 °C |

| Melting Point | -2 to -1.8 °C |

| Density | 1.333 g/mL at 25 °C |

3-Butyn-2-ol: This alkyne intermediate is commercially available. sigmaaldrich.com Its synthesis can be achieved by the reaction of acetylene with acetaldehyde. A patented method describes the production of 2-methyl-3-buten-2-ol (B93329) by reacting isoprene (B109036) with a hydrohalide and then with an aqueous base, which is a related but distinct compound. google.com Another patent details the preparation of 2-methyl-3-butyne-2-ol from acetylene and acetone (B3395972) using liquid potassium hydroxide (B78521) as a catalyst. google.com For the synthesis of enantiomerically pure 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, a chiral version of 3-butyn-2-ol is required. The synthesis of (S)-4-triisopropylsilyl-3-butyn-2-ol has been reported via asymmetric transfer hydrogenation of the corresponding ketone, providing a route to chiral butynol derivatives. orgsyn.org

Interactive Table: Properties of 3-Butyn-2-ol

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| Appearance | Liquid |

| Boiling Point | 108-111 °C |

| Density | 0.894 g/mL at 25 °C |

The structural features of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol make it a promising scaffold for the development of new pharmaceutical agents. The incorporation of a trifluoromethyl group into drug candidates is a common strategy to enhance their pharmacological profiles. nih.gov This is often due to increased lipophilicity and resistance to metabolic degradation.

The propargyl alcohol moiety is a versatile functional group that can participate in a wide array of chemical reactions. For instance, the terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole-containing structures. This approach is widely used in drug discovery for the rapid synthesis of compound libraries. Furthermore, the secondary alcohol can be oxidized to a ketone or serve as a handle for esterification or etherification to attach other molecular fragments.

While specific examples of the direct integration of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol into named drug discovery programs are not readily found in the public domain, the combination of a trifluoromethylated aromatic ring and a reactive propargylic alcohol function represents a valuable pharmacophore. The synthesis of various aryl propargyl ethers and their subsequent functionalization has been reported, highlighting the utility of this class of compounds. researchgate.net The development of novel methods for synthesizing fluorinated molecules continues to be an active area of research, underscoring their importance in drug discovery. idw-online.desciencedaily.com

Chemical Transformations and Reactivity Profiling of 1 3 Trifluoromethylphenoxy 3 Butyn 2 Ol

Catalytic Hydrogenation Pathways and Product Selectivity

The catalytic hydrogenation of alkynols like 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol is a significant transformation that can yield either the corresponding alkenol (cis-alkene) through semihydrogenation or the saturated alkanol via complete hydrogenation. cjcatal.commdpi.com The reaction proceeds through a complex network of parallel and consecutive steps, including isomerization and overhydrogenation. cjcatal.com The selectivity of the process is highly dependent on the catalyst system, additives, and reaction conditions. cjcatal.com

The general hydrogenation pathways for a secondary alkynol are illustrated by the transformation of 3-butyn-2-ol (B105428), a structural analog. These pathways include sequential hydrogenation from the alkynol to the alkenol and then to the alkanol, direct hydrogenation to the alkanol, and isomerization of the intermediate alkenol to a ketone. researchgate.net

The partial hydrogenation of the alkyne moiety in 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol yields the corresponding (Z)-alkenol, 1-(3-Trifluoromethylphenoxy)-3-buten-2-ol. This transformation is a critical process in the synthesis of various fine chemicals and pharmaceutical intermediates. cjcatal.commdpi.com Achieving high selectivity for the alkenol requires careful control to prevent overhydrogenation to the alkanol. researchgate.net The mechanism generally follows a stepwise addition of hydrogen. mdpi.com For palladium catalysts, it is suggested that the semihydrogenation to the alkenol occurs preferentially on the plane sites of the catalyst's nanocrystals. sonar.chmdpi.com

Complete hydrogenation of the carbon-carbon triple bond results in the formation of the corresponding saturated alkanol, 1-(3-Trifluoromethylphenoxy)-butan-2-ol. This reaction occurs when the intermediate alkenol undergoes further hydrogenation. researchgate.net This pathway can be favored by using highly active catalysts without selectivity-controlling additives or by employing more forcing reaction conditions such as higher hydrogen pressure or temperature. mdpi.comrsc.org Studies on similar alkynols show that direct hydrogenation from the alkynol to the alkanol can also occur as a competing pathway. researchgate.net

The selectivity of alkynol hydrogenation is profoundly influenced by the choice of catalyst and the presence of additives. cjcatal.com Palladium-based catalysts are widely used for this transformation. researchgate.net

Lindlar Catalyst : The classic Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a benchmark for selective semihydrogenation of alkynes to cis-alkenes. researchgate.netrsc.org The poison (lead) deactivates the most active catalytic sites, preventing over-reduction of the initially formed alkene. researchgate.net

Bimetallic and Modified Catalysts : The addition of a second metal can significantly enhance selectivity. For instance, Pd-Zn, Pd-Pb, and Pd-Al systems have shown improved selectivity towards the alkenol. researchgate.netmdpi.com The formation of bimetallic alloys can modify the electronic properties of the palladium, blocking unselective active sites. mdpi.com

Additives/Inhibitors : The addition of specific organic molecules can control the reaction's stereochemical outcome. For example, using a catalytic amount of a bidentate thiol with a ruthenium pincer catalyst can act as a reversible inhibitor, halting the reaction at the (Z)-alkene stage and preventing further isomerization or reduction. nih.gov

Below is a table summarizing various catalyst systems used for the selective hydrogenation of alkynols.

| Catalyst System | Support | Additive(s) | Target Product | Selectivity (%) | Reference |

| Palladium | CaCO₃ | Lead (Pb), Quinoline | (Z)-Alkenol | High | researchgate.netrsc.org |

| Palladium | Al₂O₃ | None | Alkenol/Alkanol | Variable | mdpi.commdpi.com |

| Palladium-Zinc | Al₂O₃ | None | Alkenol | ~90% | mdpi.com |

| Palladium | ZnO | None | Alkenol | >95% | rsc.org |

| Ruthenium Pincer Complex | Homogeneous | Thiol | (Z)-Alkenol | High | nih.gov |

Table 1: Catalyst Systems for Controlled Alkynol Hydrogenation. Selectivity data is based on studies of analogous compounds like 2-methyl-3-butyn-2-ol.

During the hydrogenation of secondary alkynols, the desired alkenol intermediate can undergo double bond migration (isomerization) to form a more stable enol, which then tautomerizes to the corresponding ketone. researchgate.net In the case of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, this side reaction would produce 1-(3-Trifluoromethylphenoxy)-2-butanone. This pathway is a significant factor in reducing the yield of the desired alkenol. researchgate.net The formation of dimer byproducts has also been reported as a possible side reaction in the hydrogenation of similar compounds. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The secondary alcohol group in 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol is a versatile handle for a variety of functional group interconversions.

Oxidation: Oxidation of a secondary alcohol converts it into a ketone. wikipedia.orglibretexts.org Therefore, the oxidation of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol is expected to yield 1-(3-Trifluoromethylphenoxy)-3-butyn-2-one. This transformation can be accomplished using a range of oxidizing agents. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups, though the alkyne is generally resistant to these oxidants. masterorganicchemistry.com

| Oxidizing Agent/System | Name of Reaction | Description |

| CrO₃, H₂SO₄, acetone (B3395972) | Jones Oxidation | A strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org |

| Pyridinium chlorochromate (PCC) | Corey-Suggs Oxidation | A milder reagent that efficiently oxidizes secondary alcohols to ketones without over-oxidation. libretexts.orgmasterorganicchemistry.com |

| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | A mild and selective oxidant that works under neutral conditions at room temperature. wikipedia.orgmasterorganicchemistry.com |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | A mild method that uses activated dimethyl sulfoxide (B87167) to perform the oxidation at low temperatures. masterorganicchemistry.com |

| Potassium permanganate (B83412) (KMnO₄) | - | A powerful oxidant, though its use can be complicated by low selectivity as it reacts with other functional groups like alkenes and alkynes under certain conditions. wikipedia.org |

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones.

Esterification: The secondary hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This process, known as esterification, is a fundamental derivatization strategy. google.com

Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) can produce the corresponding ester. However, performing this reaction with propargylic alcohols can be hazardous and potentially explosive, requiring careful consideration of scale and conditions. umn.edu

Coupling Agents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation from carboxylic acids under milder conditions. researchgate.net

Enzymatic Resolution : Lipases can be used to catalyze the enantioselective esterification of racemic propargylic alcohols, allowing for the separation of enantiomers. google.com

Etherification: The formation of an ether from the secondary alcohol can be achieved through several methods. For propargylic alcohols, Lewis acid-catalyzed reactions are effective. For instance, reacting 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol with another alcohol in the presence of a scandium or lanthanum catalyst can yield the corresponding propargyl ether. nih.gov

Alkynyl Group Derivatization (e.g., Hydration, Halogenation, Cycloadditions)

The terminal alkyne functionality is a versatile handle for a wide range of chemical derivatizations. In principle, 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol could undergo several classes of reactions at this site.

Hydration: The acid-catalyzed hydration of terminal alkynes, typically following Markovnikov's rule, would be expected to yield a methyl ketone. In the case of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, this would theoretically lead to the formation of 1-(3-trifluoromethylphenoxy)-2-hydroxybutan-3-one. However, no published studies were found that specifically describe this transformation or any associated experimental data such as reaction conditions, catalysts, or yields.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond is a fundamental reaction of alkynes. Depending on the stoichiometry, this can lead to di- or tetra-halogenated products. For 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, this would result in the formation of di- or tetra-halo derivatives at the 3- and 4-positions of the butyn-2-ol chain. Again, a specific investigation into the halogenation of this compound has not been reported in the available scientific literature.

Cycloadditions: The alkyne group is an excellent participant in cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles, or Diels-Alder reactions with suitable dienes. These reactions are powerful tools for the synthesis of complex heterocyclic structures. While the potential for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol to act as a building block in such syntheses is clear, there are no specific examples or research findings available that document its use in cycloaddition reactions.

Transformations of the Trifluoromethylphenoxy Moiety (e.g., Aromatic Substitutions)

The trifluoromethylphenoxy group is generally resistant to transformations due to the strong carbon-fluorine bonds and the deactivating effect of the trifluoromethyl group on the aromatic ring. The -CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself.

Potential electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring would be expected to be challenging and require harsh reaction conditions. The substitution would likely occur at the positions meta to the trifluoromethyl group (positions 2, 4, and 6 of the phenoxy ring). However, the ether linkage at position 1 is an ortho-, para-director, which would lead to conflicting directing effects. No specific studies on the aromatic substitution of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol have been documented.

Advanced Spectroscopic and Structural Characterization in the Research of 1 3 Trifluoromethylphenoxy 3 Butyn 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering a window into the electronic environment of individual nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon skeleton and the placement of protons within 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. While publicly available, peer-reviewed full spectral assignments for this specific compound are scarce, typical chemical shifts can be predicted based on the analysis of its constituent functional groups and comparison to structurally similar compounds.

The ¹H NMR spectrum would be expected to show distinct signals for the acetylenic proton, the proton on the carbon bearing the hydroxyl group (CH-OH), the methylene (B1212753) protons adjacent to the ether linkage (CH₂-O), and the aromatic protons of the trifluoromethylphenoxy group. The coupling patterns between these protons would provide critical information about their connectivity.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetylenic H | ~ 2.5 | Doublet |

| Hydroxyl H | Variable | Singlet (broad) |

| Methine H (CH-OH) | ~ 4.5 | Multiplet |

| Methylene H (CH₂-O) | ~ 4.1 | Multiplet |

| Aromatic H's | 7.0 - 7.5 | Multiplets |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

| Carbon Type | Predicted Chemical Shift (ppm) |

| Acetylenic C (terminal) | ~ 75 |

| Acetylenic C (internal) | ~ 83 |

| Methine C (C-OH) | ~ 62 |

| Methylene C (C-O) | ~ 70 |

| Aromatic C's | 115 - 160 |

| Trifluoromethyl C | ~ 123 (quartet due to C-F coupling) |

Note: Predicted values are estimates. The trifluoromethyl carbon signal would appear as a quartet due to coupling with the fluorine atoms.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis and Chiral Derivatization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, ¹⁹F NMR would provide a single, sharp resonance for the trifluoromethyl (-CF₃) group, assuming no other fluorine atoms are present. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group.

Furthermore, ¹⁹F NMR can be a powerful tool in chiral analysis. By derivatizing the chiral alcohol with a chiral ¹⁹F-containing reagent, diastereomers are formed. These diastereomers would exhibit distinct ¹⁹F NMR signals, allowing for the determination of enantiomeric excess.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, COSY would show cross-peaks between the acetylenic proton and the methine proton, as well as between the methine proton and the methylene protons. uvic.ca

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign which protons are attached to which carbon atoms in the structure. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities, such as the correlation between the methylene protons and the aromatic carbon of the phenoxy ring, or the acetylenic proton and the carbinol carbon. uvic.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. oberlin.edu The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups. nih.gov

For 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, key vibrational bands would be expected for:

O-H stretch: A broad band in the IR spectrum, typically around 3400 cm⁻¹, characteristic of the hydroxyl group.

C≡C-H stretch: A sharp, weaker band around 3300 cm⁻¹ in the IR spectrum, indicative of the terminal alkyne.

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ in both IR and Raman spectra.

C-O stretch: Strong bands in the IR spectrum between 1000 and 1300 cm⁻¹ corresponding to the ether and alcohol C-O bonds.

C-F stretch: Strong, characteristic bands for the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While specific experimental spectra for this compound are not widely published, the analysis of related compounds, such as (3,3,3-trifluoropropyl)trimethoxysilane, provides valuable reference points for the assignment of vibrational modes associated with the trifluoromethyl group. nih.govresearchgate.net

Interactive Table: Expected Vibrational Frequencies for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique(s) |

| O-H Stretch | 3200 - 3600 | IR |

| Acetylenic C-H Stretch | ~3300 | IR |

| C≡C Stretch | 2100 - 2260 | IR, Raman |

| C-O Stretch (Ether & Alcohol) | 1000 - 1300 | IR |

| C-F Stretch (CF₃) | 1100 - 1350 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for determining the molecular weight of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture before it enters the mass spectrometer. The electron ionization (EI) used in GC-MS would lead to characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. Predicted collision cross-section values for various adducts of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol are available and can be used to support identification in HRMS studies. uni.lu

The fragmentation of the trifluoromethylphenoxy moiety is a key feature in the mass spectrum. Studies on related trifluoromethyl-substituted compounds can provide insights into the expected fragmentation pathways, which may involve the loss of the CF₃ group or other characteristic cleavages. fluorine1.ru

Interactive Table: Predicted m/z for Adducts of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL in HRMS

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.06275 |

| [M+Na]⁺ | 253.04469 |

| [M-H]⁻ | 229.04819 |

| [M+NH₄]⁺ | 248.08929 |

| [M+K]⁺ | 269.01863 |

Data sourced from PubChem. uni.lu

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is crucial. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. By using a chiral stationary phase, the two enantiomers of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol will have different retention times, allowing for their quantification and the determination of the ee.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate the enantiomers in the gas phase.

NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: As mentioned in section 5.1.2, the addition of a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. researchgate.net Alternatively, reacting the chiral alcohol with a chiral derivatizing agent to form diastereomers will also result in distinguishable NMR signals for each diastereomer, from which the ee can be calculated.

The use of chiral tagging, where a chiral molecule is attached to the analyte, is another advanced method that can be used in conjunction with techniques like rotational spectroscopy to determine enantiomeric excess. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers. mdpi.com The technique is essential for determining the enantiomeric excess (e.e.) of a chiral sample and for isolating pure enantiomers for further study. researchgate.netmdpi.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. mdpi.comsumitomo-chem.co.jp

Research Findings:

While specific HPLC protocols for the enantiomeric separation of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL are not reported in the reviewed scientific literature, the general approach would involve screening various commercially available chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are a common and effective choice for a wide range of chiral compounds. researchgate.netnist.gov For instance, columns like Chiralpak® or Chirobiotic® have demonstrated broad applicability. researchgate.netnist.gov

The development of a chiral HPLC method for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL would involve a systematic evaluation of mobile phase composition and column temperature to achieve optimal separation. A typical method development workflow is presented in the table below.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Variable | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | To provide a chiral environment for enantiomeric discrimination. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile/Water) | To control the elution strength and interaction with the stationary phase. |

| Flow Rate | 0.5 - 1.5 mL/min | To optimize analysis time and separation efficiency. |

| Column Temperature | 20 - 40 °C | To influence the thermodynamics of the chiral recognition process. |

| Detection | UV (e.g., at 220 nm or 275 nm) | To detect the aromatic trifluoromethylphenoxy moiety. |

Successful separation would yield a chromatogram with two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The relative area of these peaks allows for the precise calculation of the enantiomeric excess.

Derivatization for Chiral NMR Analysis (e.g., Mosher Esters)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in an achiral solvent. To determine the absolute configuration of a chiral alcohol like 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, a common strategy is to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). nih.govresearchgate.net The most widely used CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govscbt.comjelsciences.com

Research Findings:

The application of Mosher's method to 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, while not specifically documented, would proceed via a well-established protocol. scbt.comtcichemicals.com The alcohol would be reacted in two separate experiments with the acid chloride of (R)-MTPA and (S)-MTPA to form the respective diastereomeric Mosher esters.

The underlying principle of this method is that the diastereomeric esters adopt a specific conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety influence the chemical environment of the protons in the rest of the molecule. tcichemicals.com By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the original alcohol's stereocenter. scbt.comjelsciences.com

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher Esters of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

| Proton | Hypothetical δ(S-ester) (ppm) | Hypothetical δ(R-ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Group |

| Alkynyl-H | 5.10 | 5.15 | -0.05 | Shielded (Positive Δδ for other side) |

| CH-O | 4.85 | 4.80 | +0.05 | Deshielded (Negative Δδ for other side) |

| CH₂-O | 4.25 | 4.20 | +0.05 | Deshielded (Negative Δδ for other side) |

This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral compounds, it can provide an unambiguous determination of the absolute configuration, provided a suitable single crystal can be grown. nih.gov

Research Findings:

There are no published crystal structures for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL in the Cambridge Structural Database. However, if a crystalline derivative could be prepared, this technique would yield precise information on bond lengths, bond angles, and the spatial arrangement of the atoms.

To determine the absolute configuration, the crystallographic data is refined using the Flack parameter. A value of this parameter close to zero for the correct enantiomer confirms the assignment with high confidence. This method is considered the "gold standard" for absolute configuration determination and is often used to validate results obtained from other techniques like Mosher's method. The successful crystallization of a related chiral precursor, 3-(4-hydroxyphenoxy)propane-1,2-diol, demonstrates the feasibility of this approach for similar structures. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Research Utilizing 1 3 Trifluoromethylphenoxy 3 Butyn 2 Ol Scaffolds

Role as a Key Chiral Building Block in Pharmaceutical Synthesis

The enantiomerically pure forms of 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL are critical starting materials or key intermediates in the synthesis of complex pharmaceutical agents. The defined stereochemistry at the hydroxyl-bearing carbon is crucial for the biological activity of the final drug products.

Precursor for Travoprost and Other Prostaglandin Analogues

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is a pivotal intermediate in the synthesis of Travoprost, a potent prostaglandin F2α analogue used in the management of glaucoma and ocular hypertension. nih.govfda.govfda.gov Travoprost functions by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. nih.govnih.gov The synthesis of Travoprost involves the stereoselective construction of the prostaglandin core, and the chirality of the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL precursor is essential for establishing the correct stereochemistry of the final molecule. google.comgoogle.com The trifluoromethylphenoxy group in Travoprost replaces the pentyl group found in natural prostaglandin F2α. nih.govebi.ac.uk

The general synthetic strategy often involves the coupling of the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL derived side chain with a suitable cyclopentane core, followed by further functional group manipulations to complete the synthesis of Travoprost and other related prostaglandin analogues. nih.govmdpi.comnih.gov

Development of Fluoxetine Analogues and Related Serotonin Reuptake Inhibitors (SSRIs)

The 3-trifluoromethylphenoxy motif present in 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL is also a key structural feature of the well-known selective serotonin reuptake inhibitor (SSRI), Fluoxetine. nih.govnih.gov SSRIs are a class of drugs widely used for the treatment of depression and other psychiatric disorders by increasing the levels of serotonin in the brain. wikipedia.orgnih.gov The trifluoromethyl group in Fluoxetine is known to enhance its metabolic stability and lipophilicity, which are important pharmacokinetic properties. nih.gov

Researchers have utilized the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold to synthesize novel analogues of Fluoxetine and other SSRIs. The terminal alkyne group provides a versatile handle for introducing a variety of substituents and for the construction of different heterocyclic systems through click chemistry and other alkyne-based transformations. This allows for the exploration of new chemical space around the core SSRI pharmacophore, with the aim of developing compounds with improved efficacy, selectivity, or side-effect profiles. nih.govbenthamopen.com

Exploration of the 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL Skeleton as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL skeleton, with its combination of an aromatic phenoxy group, a chiral linker, and a reactive alkyne, exhibits characteristics of a privileged scaffold. nih.govmdpi.comeurekaselect.commdpi.com

Scaffold Design and Modification for Bioactive Compound Libraries

The modular nature of the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold makes it an ideal starting point for the construction of diverse compound libraries for high-throughput screening. mdpi.comnih.gov The three main components of the scaffold can be systematically modified:

Trifluoromethylphenoxy Ring: The substitution pattern and electronic properties of the aromatic ring can be altered to modulate binding affinity and selectivity for different biological targets.

Chiral Center: Both enantiomers of the secondary alcohol can be utilized to explore the impact of stereochemistry on biological activity.

Terminal Alkyne: The alkyne group serves as a versatile functional handle for a wide range of chemical transformations, including copper-catalyzed azide-alkyne cycloaddition (click chemistry), Sonogashira coupling, and various cyclization reactions, allowing for the introduction of a vast array of substituents and the creation of complex molecular architectures. nih.govresearchgate.net

Table 1: Potential Modifications of the 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL Scaffold for Library Synthesis

| Scaffold Component | Potential Modifications | Synthetic Methodologies |

| Trifluoromethylphenoxy Ring | Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions. | Nucleophilic aromatic substitution, Buchwald-Hartwig amination, Suzuki coupling. |

| Chiral Center | Use of either (R)- or (S)-enantiomer. Inversion of stereochemistry. | Asymmetric synthesis, chiral resolution, Mitsunobu reaction. |

| Terminal Alkyne | Cycloaddition reactions, coupling reactions, hydration, reduction. | Click chemistry, Sonogashira coupling, Negishi coupling, hydroamination. |

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

By systematically modifying the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold and evaluating the biological activity of the resulting analogues, researchers can establish detailed Structure-Activity Relationships (SAR). nih.govnih.gov SAR studies provide crucial insights into the key structural features required for potent and selective interaction with a specific biological target. For instance, the nature and position of substituents on the phenoxy ring, the stereochemistry of the alcohol, and the type of group introduced at the alkyne terminus can all have a profound impact on the pharmacological profile of the compounds. These studies are essential for the rational design and optimization of lead compounds in the drug discovery process.

Potential in Developing New Therapeutic Agents Based on Trifluoromethylphenoxy and Alkynol Motifs

The combination of the trifluoromethylphenoxy group and the alkynol motif within the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold holds significant potential for the development of new therapeutic agents across various disease areas.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance several key drug-like properties, including: nih.gov

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, leading to a longer half-life in the body.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets.

The alkynol motif is a versatile functional group that can participate in a variety of biological interactions and is a precursor for the synthesis of many other functional groups. The terminal alkyne can act as a hydrogen bond acceptor and can also be involved in covalent interactions with certain enzyme active sites.

The strategic combination of these two motifs in the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold provides a powerful platform for the design of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic properties. Research in this area is ongoing, with the aim of identifying new bioactive molecules that can address unmet medical needs.

Design of Enzyme Inhibitors Utilizing 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL Scaffolds

The trifluoromethyl group's strong electron-withdrawing nature and its ability to enhance metabolic stability make it an attractive feature in the design of enzyme inhibitors. While direct research on 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL as an enzyme inhibitor is not extensively documented in publicly available literature, the broader class of compounds containing the trifluoromethylphenoxy moiety has been investigated for the inhibition of various enzymes, including kinases and glycosidases.

Kinase Inhibitors:

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of kinase inhibitors is therefore a major focus of pharmaceutical research. The trifluoromethyl group can enhance the binding affinity of a ligand to the kinase active site through various non-covalent interactions. For instance, the trifluoromethyl group can participate in favorable orthogonal multipolar interactions with backbone amides in the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors.

While specific data on kinase inhibition by derivatives of 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL is not available, the general principles of kinase inhibitor design suggest that this scaffold could be a valuable starting point. The butynol (B8639501) side chain offers a vector for chemical modification to optimize interactions with different sub-pockets of the kinase active site.

Glycosidase Inhibitors:

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in the management of diabetes, viral infections, and lysosomal storage disorders. The design of glycosidase inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction.

The trifluoromethylphenoxy group, when incorporated into a glycosidase inhibitor scaffold, could contribute to improved pharmacokinetic properties, such as increased membrane permeability and metabolic stability. However, there is currently a lack of specific research detailing the use of 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL or its close analogs in the development of glycosidase inhibitors.

Development of Receptor Agonists or Antagonists

The interaction of small molecules with cellular receptors is fundamental to a vast array of physiological processes, and modulating these interactions with agonists or antagonists is a primary strategy in drug development. The trifluoromethylphenoxy moiety can significantly influence the binding affinity and selectivity of a ligand for its target receptor.

The lipophilicity imparted by the trifluoromethyl group can enhance the ability of a compound to cross cell membranes and access intracellular receptors. Furthermore, the electronic effects of the trifluoromethyl group can alter the pKa of nearby functional groups, which can be critical for establishing key ionic interactions within the receptor binding pocket.

Despite the theoretical potential, specific examples of receptor agonists or antagonists derived from the 1-(3-trifluoromethylphenoxy)-3-butyn-2-OL scaffold are not described in the current scientific literature. The development of such compounds would require extensive structure-activity relationship (SAR) studies to optimize the scaffold for interaction with a specific receptor target.

Future Directions and Emerging Research Avenues for 1 3 Trifluoromethylphenoxy 3 Butyn 2 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is an area ripe for innovation, particularly with the increasing emphasis on sustainable and efficient chemical manufacturing.

Green Chemistry Approaches in 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL Synthesis

Traditional synthetic routes to propargyl alcohols often involve stoichiometric reagents and harsh reaction conditions. Future research will likely focus on the adoption of green chemistry principles to mitigate the environmental impact of synthesizing 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL. One promising approach is the use of calcium carbide, an inexpensive and abundant resource, as a sustainable source for the alkyne component. rsc.org This method avoids the need for pre-functionalized and often unstable acetylene (B1199291) gas. rsc.org Another avenue of exploration is the catalytic coupling of carbon dioxide with propargylic alcohols to form cyclic carbonates, which can then be converted to the desired product. rsc.org This not only utilizes a greenhouse gas as a C1 building block but also proceeds under milder conditions. rsc.org The development of environmentally friendly synthetic processes, which may produce non-toxic byproducts like sodium and potassium salts, is a key goal. sciencedaily.comeurekalert.org

| Green Chemistry Approach | Potential Advantage for Synthesizing 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL |

| Use of Calcium Carbide | Utilizes a low-cost and sustainable carbon source for the alkyne moiety, reducing reliance on hazardous acetylene gas. rsc.org |

| CO2 Coupling | Incorporates a greenhouse gas as a C1 building block, promoting carbon capture and utilization. rsc.org |

| Metal-Free Catalysis | Reduces the risk of heavy metal contamination in the final product and simplifies purification. rsc.org |

| Use of Greener Solvents | Employs less toxic and more environmentally benign solvents, minimizing the overall environmental footprint. |

Application of Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The synthesis of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, particularly due to the presence of the trifluoromethyl group, is well-suited for this technology. Continuous-flow reactors can facilitate the safe handling of potentially hazardous reagents and intermediates often required in fluorination reactions. researchgate.net Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. acs.orgrsc.org The integration of in-line analytical techniques, such as NMR, can provide real-time monitoring and optimization of the reaction, accelerating the development of efficient synthetic protocols for fine chemicals containing trifluoromethyl groups. researchgate.netrsc.org The development of a continuous-flow process for the asymmetric propargylation of aldehydes using allene (B1206475) gas has been reported as a safer alternative to traditional methods. nih.gov

Advanced Mechanistic and Theoretical Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is crucial for optimizing existing methods and developing new, more efficient catalytic systems.

In-depth Understanding of Catalytic Selectivity and Efficiency

The synthesis of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL likely involves the nucleophilic addition of an alkyne to an epoxide. The regioselectivity and enantioselectivity of this reaction are critical for obtaining the desired isomer. Nickel-catalyzed reductive coupling of alkynes and epoxides has been shown to afford homoallylic alcohols with high regioselectivity. nih.govacs.org Understanding the factors that control the selectivity of such catalytic processes is a key area for future research. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism, including the structures of transition states and the role of the catalyst. acs.orgresearchgate.nettesisenred.netacs.org For instance, computational analysis of the ring-opening of epoxides with amines has helped to elucidate the role of the solvent in influencing nucleophilicity. nih.govnih.gov Similar studies on the alkyne addition to the corresponding epoxide precursor of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL could guide the design of more selective and efficient catalysts.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

| AI/ML Application | Potential Impact on 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL Research |

| Retrosynthesis Prediction | Propose novel and more efficient synthetic pathways. chemcopilot.comillinois.edugrace.com |

| Catalyst Performance Prediction | Accelerate the discovery of highly selective catalysts for asymmetric synthesis. pnas.orgazorobotics.com |

| Reaction Optimization | Identify optimal reaction conditions for yield and selectivity with fewer experiments. cas.cn |

Rational Design and Synthesis of Bioactive Analogues

The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com The structure of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, containing both this group and a versatile propargyl alcohol moiety, makes it an attractive starting point for the rational design of new bioactive compounds. Future research will likely focus on the synthesis of analogues through modification of the aromatic ring, the trifluoromethyl group, and the butynol (B8639501) side chain. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be a powerful strategy. nih.govacs.orglboro.ac.ukelsevierpure.com For example, replacing the trifluoromethyl group with other electron-withdrawing groups or exploring different substitution patterns on the phenoxy ring could lead to compounds with altered biological activities. nih.gov Structure-activity relationship (SAR) studies on these newly synthesized analogues will be crucial for identifying compounds with improved potency and selectivity for specific biological targets. nih.gov

Exploration of New Therapeutic Targets for Fluorinated Alkynols

The trifluoromethyl group is a well-established feature in modern pharmaceuticals, prized for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comwechemglobal.com These properties can lead to enhanced pharmacokinetic profiles, including better membrane permeability and oral bioavailability. mdpi.com Compounds featuring a trifluoromethylphenyl moiety have demonstrated a range of biological activities, including potential as anticancer and antiviral agents. wechemglobal.comnih.gov Similarly, fluorinated alkynes as a class have shown potential antimicrobial, antiviral, and anticancer properties. numberanalytics.com

Future research should focus on a broad screening of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL against a variety of therapeutic targets where fluorinated compounds have already shown promise. Based on the activities of structurally related molecules, key areas of investigation could include:

Oncology: The compound could be tested against protein kinases, which are common targets in cancer therapy. The trifluoromethyl group may enhance binding to the ATP-binding pocket and improve selectivity and potency. wechemglobal.com

Virology: Given the precedent for trifluoromethyl-containing nucleoside analogues and other fluorinated antivirals, this compound could be screened against viral enzymes such as proteases and polymerases. wechemglobal.comnih.gov

Neuroscience: Certain trifluoromethylphenyl derivatives have exhibited analgesic activity. mdpi.com Therefore, investigating the interaction of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL with targets in the central nervous system, such as ion channels or receptors involved in pain pathways, could be a fruitful avenue.

The incorporation of fluorine can also be leveraged for diagnostic purposes. The stable isotope ¹⁹F allows for nuclear magnetic resonance (NMR) spectroscopy studies to probe binding interactions with proteins without interference from biological backgrounds. mdpi.com This makes the compound itself a potential tool for screening and identifying novel protein-ligand interactions.

Fragment-Based Drug Discovery Utilizing the Compound as a Core Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govtechnologynetworks.com This approach uses small, low-complexity molecules, or "fragments," that bind with low affinity but high efficiency to a biological target. nih.gov These initial hits then serve as starting points for chemical elaboration to build more potent, drug-like molecules. nih.gov

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL possesses ideal characteristics for use as a core fragment:

Its molecular weight is relatively low, consistent with the "Rule of Three" often applied in fragment selection.

It contains two distinct and synthetically tractable "growth vectors": the terminal alkyne and the secondary alcohol. nih.gov

These functional groups allow for precise and directional chemical modifications to explore the structure-activity relationship (SAR) and optimize binding to a target protein.

Alkyne Moiety: The terminal alkyne is a highly versatile functional group. It can be readily modified through well-established reactions such as the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the introduction of a wide array of substituents.

Hydroxyl Group: The secondary alcohol can be derivatized through etherification, esterification, or oxidation to a ketone, providing another avenue for exploring the chemical space around a target's binding site.

Aromatic Ring: The trifluoromethylphenoxy ring serves as a stable scaffold that can be oriented within a binding pocket. While modifying this part of the core is more complex, its substitution pattern is key to its inherent properties and could be varied in later-stage optimization.

A potential FBDD campaign could begin by screening the core fragment against a target of interest. Once a binding interaction is confirmed and characterized, for instance by X-ray crystallography, synthetic chemistry would be employed to "grow" the fragment from its reactive handles into adjacent pockets of the binding site to increase potency and selectivity.

Table 1: Potential Growth Vectors for Fragment-Based Drug Discovery

| Core Fragment | Growth Vector | Potential Modifications | Chemical Reactions |

|---|---|---|---|

| 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL | Terminal Alkyne | Addition of aryl, heteroaryl, or alkyl groups | Sonogashira Coupling, Click Chemistry |

| Secondary Alcohol | Esterification, Etherification, Oxidation | Acylation, Williamson Ether Synthesis, Swern/PCC Oxidation | |

| Aromatic Ring | Introduction of new substituents | (Advanced) Nucleophilic Aromatic Substitution, Directed Metalation |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation

Combinatorial chemistry is a technique used to rapidly create a large number of different but structurally related molecules, known as a library. wikipedia.orgnih.gov This approach, when paired with high-throughput screening (HTS), dramatically accelerates the process of discovering new bioactive compounds. nih.gov

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is an excellent candidate to serve as a central scaffold for the generation of a focused combinatorial library. ijpsr.com Its bifunctional nature (alkyne and alcohol) allows for the systematic and parallel introduction of diverse chemical building blocks.

A strategy for library generation could involve a "split-and-pool" synthesis or parallel synthesis approach: wikipedia.orglibretexts.org

The core scaffold, 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, is aliquoted into a multi-well plate format.

In one dimension (e.g., across rows), a diverse set of building blocks is reacted with the alcohol functional group.

In the other dimension (e.g., down columns), a different set of building blocks is reacted with the terminal alkyne.

This process would generate a library where each well contains a unique derivative, systematically varying at two points of diversity. For example, reacting 10 different carboxylic acids with the alcohol and 10 different azides with the alkyne in a 10x10 array would produce a library of 100 distinct compounds. This library could then be subjected to HTS against various biological targets to identify initial "hits" for further investigation. The defined structure of the library allows for immediate identification of the active compound's structure, streamlining the hit-to-lead process.

Compound Name Reference Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)phenol and 3-butyn-2-ol derivatives under basic conditions. Catalytic methods, such as ruthenium-mediated coupling (e.g., for analogous alkynols), can improve selectivity . Solvent choice (e.g., DMF or THF), temperature control (40–60°C), and slow addition of reagents minimize side reactions like hydrolysis. Post-synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended for purification. Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic and analytical techniques are critical for characterizing 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the trifluoromethylphenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and the butynol backbone (δ ~4.5–5.0 ppm for the hydroxyl-bearing carbon) .

- IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡C), and ~1100–1250 cm⁻¹ (C-F) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

- Elemental Analysis : Verify C, H, F content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 3) and skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL across studies?

- Methodological Answer :

- Variable Isolation : Systematically test variables (e.g., solvent polarity, catalyst loading, temperature) to identify conflicting factors. For example, higher temperatures may accelerate undesired alkyne dimerization .

- Advanced Analytics : Use ¹⁹F NMR to track fluorine-containing intermediates and LC-MS/MS to detect trace byproducts .

- Reproducibility Checks : Cross-validate results using independent synthetic routes (e.g., Sonogashira coupling vs. nucleophilic substitution) .

Q. What role does the trifluoromethyl group play in modulating the biological activity of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL derivatives?

- Methodological Answer :

- Lipophilicity Enhancement : The CF₃ group increases membrane permeability, as shown in fluorinated pharmaceuticals. Quantify logP values via shake-flask experiments or computational models (e.g., COSMO-RS) .

- Metabolic Stability : Perform in vitro microsomal assays to compare degradation rates of CF₃-containing vs. non-fluorinated analogs .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with varied substituents (e.g., Cl, OCH₃) on the phenoxy ring and assay for bioactivity (e.g., enzyme inhibition) .

Q. How can researchers mitigate unintended side reactions (e.g., alkyne oxidation) during functionalization of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group with TMS or acetyl moieties before alkyne modification .

- Catalytic Control : Use Pd/Cu catalysts for selective cross-coupling (e.g., with aryl halides) while avoiding strong oxidants .

- In Situ Monitoring : Employ Raman spectroscopy to detect alkyne oxidation intermediates (e.g., ketones) and adjust reaction conditions dynamically .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values .

- Error Analysis : Report confidence intervals and use ANOVA to compare toxicity across cell lines or organisms .

- Reproducibility Metrics : Include coefficient of variation (CV) for triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products